molecular formula C10H14O3 B3032824 Allyl 2-oxocyclohexanecarboxylate CAS No. 5453-93-0

Allyl 2-oxocyclohexanecarboxylate

Cat. No.: B3032824
CAS No.: 5453-93-0
M. Wt: 182.22 g/mol
InChI Key: MDTZVBVAVFIMBP-UHFFFAOYSA-N
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Description

Allyl 2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C10H14O3 It is a derivative of 2-oxocyclohexanecarboxylate, where an allyl group is attached to the ester functionality

Mechanism of Action

Target of Action

Allyl 2-oxocyclohexanecarboxylate is a type of 2-acylcycloalkanone 2-acylcycloalkanones are generally used in organic synthesis , suggesting that their targets could be various organic compounds.

Mode of Action

The mode of action of this compound involves the coordination of a low valent metal complex to the double bond of an allylic system . This is followed by an oxidative addition by removal of the leaving group X, which gives a π -allyl complex as an intermediate . The intermediate could be a neutral or cationic species, depending on the nature of the ligands and the counter ion X . The nucleophile typically adds to the terminal carbon with inversion of configuration rather than via the metal cation with retention .

Biochemical Pathways

2-acylcycloalkanones are known to be involved in various reactions in organic synthesis . These reactions include the formation of enamines, nitrogen heterocycles, pyran, furan, 1,4-diazepine, and spirocyclization .

Result of Action

The result of the action of this compound is the formation of various organic compounds through reactions such as allylic substitution . For example, the palladium-catalyzed reaction of vinyl epoxide with nucleophiles provides branched products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system . Therefore, the presence and concentration of the metal complex in the environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Allyl 2-oxocyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of nitrogen heterocycles, such as pyran and furan . These interactions are crucial for the formation of complex organic molecules, which are essential in various biochemical processes. The nature of these interactions often involves the formation of intermediate compounds that facilitate the synthesis of the desired products.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, this compound has been shown to interact with enzymes involved in the synthesis of nitrogen heterocycles, influencing the production of these compounds . These interactions are essential for maintaining metabolic balance and ensuring the proper functioning of biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylation of 2-oxocyclohexanecarboxylate: The allyl group can be introduced into the molecule of 2-oxocyclohexanecarboxylate via a reaction with allyl acetate in the presence of a palladium catalyst.

    Decarboxylative Allylation: Another method involves the enantioselective decarboxylative allylation of allyl β-keto esters.

Industrial Production Methods: Industrial production methods for Allyl 2-oxocyclohexanecarboxylate are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the use of appropriate safety measures and reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2-oxocyclohexanecarboxylate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where the allyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

    2-oxocyclohexanecarboxylate: The parent compound without the allyl group.

    Allyl acetate: A simpler allyl ester used in similar allylation reactions.

    Cyclohexanone derivatives: Compounds with similar cyclic structures and reactive carbonyl groups.

Uniqueness: Allyl 2-oxocyclohexanecarboxylate is unique due to the presence of both the allyl and 2-oxocyclohexanecarboxylate moieties, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

prop-2-enyl 2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTZVBVAVFIMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-93-0
Record name NSC18912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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